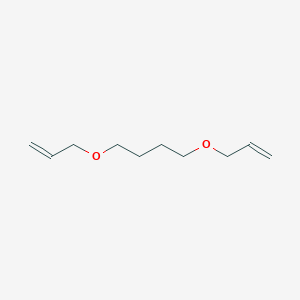
1,4-Bis(allyloxy)butane
Cat. No. B073442
Key on ui cas rn:
1471-16-5
M. Wt: 170.25 g/mol
InChI Key: DOXPDQHPOSLLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07304184B2
Procedure details


A reaction was performed by the procedure of Example 1, except for using 1,4-butanediol instead of 1-octanol and using allyl acetate in an amount of 10 mmol. The reaction mixture was analyzed by gas chromatography to find that 3-(4-allyloxy-butoxy)-propene and 4-allyloxy-1-butanol were formed in yields of 78% and 6%, respectively.



Name
Identifiers


|
REACTION_CXSMILES
|
C(O)CCCO.C(OCC=C)(=O)C.[CH2:14]([O:17][CH2:18][CH2:19][CH2:20][CH2:21][O:22]CC=C)[CH:15]=[CH2:16]>>[CH2:14]([O:17][CH2:18][CH2:19][CH2:20][CH2:21][OH:22])[CH:15]=[CH2:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCO)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OCCCCOCC=C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OCCCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
